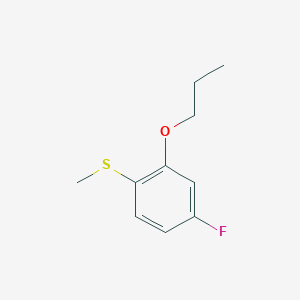

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methylsulfanyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-3-6-12-9-7-8(11)4-5-10(9)13-2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJSRWMVCRMQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260212 | |

| Record name | Benzene, 4-fluoro-1-(methylthio)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443305-66-5 | |

| Record name | Benzene, 4-fluoro-1-(methylthio)-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-fluoro-1-(methylthio)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Fluoro 2 Propoxyphenyl Methyl Sulfane

Transformations Involving the Thioether Linkage

The sulfur atom of the methylthio group is a primary site of reactivity in (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, readily undergoing oxidation and alkylation reactions.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The thioether linkage in aryl sulfides is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common and crucial reaction in organic synthesis, as sulfoxides and sulfones are important intermediates and possess unique chemical properties. libretexts.orgyoutube.com The oxidation of this compound would proceed in a stepwise manner, first to (4-Fluoro-2-propoxyphenyl)(methyl)sulfinane (the sulfoxide) and then to (4-Fluoro-2-propoxyphenyl)(methyl)sulfone.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final product. rsc.org Milder oxidizing agents and careful control of stoichiometry favor the formation of the sulfoxide, while stronger oxidants or an excess of the oxidizing agent will lead to the sulfone. libretexts.org

Common Oxidizing Agents for Sulfide (B99878) Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by catalysts and reaction conditions. rsc.org |

| Meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A widely used and effective reagent. |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

The oxidation state of the sulfur atom significantly influences the electronic properties of the aromatic ring, with the sulfonyl group (-SO₂CH₃) being a strong electron-withdrawing group.

Alkylation and Related Sulfur-Centered Reactions

The sulfur atom in the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium (B1226848) salts. For this compound, this would involve the formation of a (4-fluoro-2-propoxyphenyl)(dimethyl)sulfonium salt. These salts are useful as intermediates in various organic transformations.

Transition metal-catalyzed reactions, such as those involving palladium or copper, have become powerful methods for the formation of C-S bonds and can also be applied to the transformation of thioethers. organic-chemistry.orgnih.gov For instance, catalytic systems can facilitate the coupling of aryl thioethers with various partners. While direct alkylation is a fundamental reaction, more advanced catalytic methods offer a broader scope for modification at the sulfur center. researchgate.netacs.org

Reactivity of the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is influenced by the three substituents: the fluoro, propoxy, and methylthio groups. Their combined electronic effects determine the regioselectivity of substitution reactions on the ring.

Electrophilic Aromatic Substitution on Fluorinated Phenol (B47542) Derivatives

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. mdpi.com The methylthio group (-SCH₃) is also generally considered to be an ortho, para-director. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com

Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -OCH₂CH₂CH₃ | 2 | Activating | ortho, para |

| -F | 4 | Deactivating | ortho, para |

Considering the substitution pattern, the most probable positions for an incoming electrophile would be C5 (ortho to the propoxy group and meta to the fluoro and methylthio groups) and C3 (ortho to both the propoxy and fluoro groups). Steric hindrance may play a role in favoring substitution at the less crowded C5 position.

Nucleophilic Aromatic Substitution at the Fluoro-Position

The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the presence of the sulfur atom, especially if oxidized to a sulfone, would significantly activate the ring towards nucleophilic attack. youtube.com

The generally accepted mechanism for SₙAr involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. In this molecule, the methylthio group is ortho to the fluorine, and its potential oxidation to a strongly electron-withdrawing sulfone would make the fluorine an excellent leaving group for SₙAr.

Computational and Theoretical Studies of 4 Fluoro 2 Propoxyphenyl Methyl Sulfane

Electronic Structure Analysis and Bonding Characteristics

The electronic character of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane is determined by the complex interplay of inductive and resonance effects of its substituents on the benzene (B151609) ring. The propoxy and methylthio groups are generally considered electron-donating groups (EDGs) through resonance, where the lone pairs on the oxygen and sulfur atoms delocalize into the aromatic π-system. researchgate.netyoutube.com Conversely, the fluorine atom at the para-position is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). ucc.edu.gh

Density Functional Theory (DFT) calculations are commonly used to quantify these electronic properties. youtube.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can provide optimized molecular geometries, bond lengths, and a detailed picture of the electron distribution. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.comucsb.edu A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Conformational Analysis and Stereoelectronic Effects of Fluorine and Sulfur

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)−O and C(aryl)−S bonds. These rotations are subject to significant stereoelectronic interactions, which are non-covalent interactions involving the overlap of orbitals.

A key interaction is the "fluorine/sulfur gauche effect," a phenomenon where conformers with a gauche relationship between a fluorine atom and a sulfur atom are unexpectedly stabilized. This effect is understood to be primarily electrostatic in nature, with additional contributions from orbital interactions.

Furthermore, conformational preferences in related α-fluoro sulfur compounds are heavily influenced by hyperconjugation. This involves the donation of electron density from a filled orbital (like a sulfur lone pair) into an adjacent empty antibonding orbital (like a C−F σ* orbital). Such interactions often lead to a preference for conformations where the C−F bond is aligned antiperiplanar to the sulfur lone pair.

For this compound, the presence of the ortho-propoxy group introduces additional steric and electronic constraints. The bulky propoxy group can sterically hinder the rotation of the adjacent methylthio group, influencing its preferred orientation relative to the ring and the para-fluorine. The final equilibrium conformation will be a delicate balance between minimizing steric repulsion (e.g., between the propoxy chain and the methyl group) and maximizing stabilizing stereoelectronic interactions. Computational methods can map the potential energy surface by calculating the energy for different dihedral angles to identify the global and local energy minima, which correspond to the most stable conformers.

Reaction Pathway Modeling and Transition State Calculations

Theoretical chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into mechanisms, reaction rates, and the structures of transient species. nih.gov For this compound, two plausible reactions for study are electrophilic aromatic substitution (EAS) and oxidation at the sulfur center.

Modeling Thioether Oxidation: The methylthio group is susceptible to oxidation to form the corresponding sulfoxide (B87167) and subsequently the sulfone. Computational modeling, often using DFT, can elucidate the mechanism of this transformation, for instance, by an oxidant like hydrogen peroxide. nih.govwhiterose.ac.uk The process involves locating the transition state (TS) on the potential energy surface. rsc.org A transition state is a first-order saddle point, representing the maximum energy barrier along the reaction coordinate. Calculating the TS geometry and its vibrational frequencies (which must include one imaginary frequency corresponding to the reaction coordinate) confirms its identity and allows for the calculation of the activation energy (Ea). stackexchange.com A lower activation energy implies a faster reaction rate.

Modeling Electrophilic Aromatic Substitution: The electron-rich nature of the substituted benzene ring makes it a candidate for EAS reactions. rsc.org The directing effects of the substituents are critical: the strongly activating ortho-propoxy and weakly activating ortho-methylthio groups direct incoming electrophiles to the positions ortho and para to them, while the deactivating para-fluoro group directs meta. masterorganicchemistry.com Modeling this process involves identifying the key intermediate, the σ-complex (or Wheland intermediate), and the transition states leading to and from it. rsc.org Calculations can predict the relative energies of the σ-complexes formed by attack at different ring positions, thereby predicting the regioselectivity of the reaction. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies with Focus on Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or stability. scispace.com Instead of focusing on a single molecule, a QSAR study would involve synthesizing or computationally generating a library of analogs of this compound and correlating their properties with various calculated molecular descriptors. nih.gov

Descriptors for Reactivity and Stability: Quantum chemical descriptors are particularly powerful in QSAR as they can encode detailed electronic and geometric information. scispace.comresearchgate.net

Electronic Descriptors: Parameters like HOMO/LUMO energies, the HOMO-LUMO gap, and partial atomic charges can quantify a molecule's susceptibility to nucleophilic or electrophilic attack. ucsb.edu For instance, a higher HOMO energy in a series of thioether analogs would likely correlate with a faster rate of oxidation.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume or surface area can be critical in reactions where steric hindrance plays a major role.

Hydrophobic Descriptors: The partition coefficient (LogP) is a measure of a molecule's hydrophobicity and is crucial for predicting stability and reactivity in different solvent environments.

A typical QSAR model for predicting, for example, the stability against oxidation, might take the form of a multiple linear regression equation. Such a model could help in designing new molecules with enhanced or diminished stability by tuning their structural features based on the model's predictions.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 2 Propoxyphenyl Methyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display complex splitting patterns due to the trisubstituted benzene (B151609) ring. The proton ortho to the fluorine and meta to the propoxy group is expected to appear as a doublet of doublets. The other two aromatic protons would also show characteristic splitting based on their coupling with adjacent protons and the fluorine atom. The propoxy group would give rise to a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the ether oxygen. The methyl group of the methylsulfane moiety would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic region is expected to show six distinct signals due to the different chemical environments of the carbon atoms in the substituted ring. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-donating propoxy and methylthio groups and the electron-withdrawing fluorine atom. The aliphatic region will show three signals for the propoxy group and one for the methylsulfane group.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for characterizing fluorinated compounds. libretexts.orgnih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. rsc.orgquimicaorganica.org This signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons. libretexts.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.0-7.3 | m | Aromatic-H |

| ¹H | ~3.9-4.1 | t | -OCH₂- |

| ¹H | ~2.4 | s | -SCH₃ |

| ¹H | ~1.7-1.9 | sextet | -CH₂-CH₃ |

| ¹H | ~0.9-1.1 | t | -CH₂-CH₃ |

| ¹³C | ~155-165 (d, ¹JCF ≈ 240-250 Hz) | d | C-F |

| ¹³C | ~110-140 | m | Aromatic-C |

| ¹³C | ~69-71 | s | -OCH₂- |

| ¹³C | ~22-24 | s | -CH₂-CH₃ |

| ¹³C | ~15-17 | s | -SCH₃ |

| ¹³C | ~10-12 | s | -CH₂-CH₃ |

| ¹⁹F | ~ -110 to -120 | m | Ar-F |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound (C₁₀H₁₃FOS), high-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and, consequently, the molecular formula. The expected monoisotopic mass would be calculated and compared with the experimentally determined value.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural insights. The molecular ion peak (M⁺) is expected to be observed. whitman.educhemicalbook.com Key fragmentation pathways would likely involve:

Alpha-cleavage at the ether linkage, leading to the loss of a propyl radical or a propoxy radical. whitman.edumiamioh.eduscribd.comyoutube.comvaia.com

Cleavage of the C-S bond, resulting in the loss of a methyl radical or a methylthio radical.

Fragmentation of the propoxy chain, such as the loss of ethene.

Cleavage of the aromatic ring, though typically less favorable. whitman.educhemicalbook.com

Predicted Key Mass Spectrometry Fragments

| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 200 | [C₁₀H₁₃FOS]⁺ | Molecular Ion |

| 157 | [C₇H₆FOS]⁺ | Loss of C₃H₇ (propyl radical) |

| 141 | [C₇H₆FO]⁺ | Loss of SCH₃ (methylthio radical) |

| 125 | [C₆H₄FO]⁺ | Loss of C₃H₇ and S |

| 113 | [C₉H₁₀FO]⁺ | Loss of SH |

Note: The relative intensities of these fragments would depend on their stability.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to this compound.

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For the analysis of the moderately polar this compound, a reversed-phase HPLC method would be most suitable. sielc.comhawach.comresearchgate.netchromforum.orgnih.govelementlabsolutions.com

Method development would involve:

Column Selection: A C18 or a phenyl-hexyl column would be appropriate choices. Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions. hawach.comchromforum.orgnih.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good separation of the main compound from any impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, may be necessary to ensure sharp peaks. sielc.comresearchgate.netnih.gov

Detection: A UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (typically around 254 nm) would be used for detection.

Given its likely volatility, Gas Chromatography (GC) is another powerful technique for the analysis of this compound. researchgate.netmdpi.comlibretexts.org

Key considerations for GC method development include:

Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable starting point. mdpi.com

Injector and Detector Temperatures: The injector and detector temperatures must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte. Thioethers can be susceptible to thermal decomposition. libretexts.org

Temperature Program: A temperature gradient program for the oven would be developed to ensure the separation of the target compound from any volatile impurities.

Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response. For more detailed analysis and identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) would be the method of choice. nih.govresearchgate.netmdpi.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its structural features:

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm⁻¹. libretexts.orgresearchgate.net C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. libretexts.orgresearchgate.net The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic out-of-plane (oop) C-H bending vibrations in the 800-900 cm⁻¹ region. quimicaorganica.orgresearchgate.net

C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Propoxy Group: C-H stretching vibrations of the aliphatic chain will be observed in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band for the aryl ether will be present around 1250 cm⁻¹.

Methylthio Group: The C-S stretching vibration typically appears as a weak band in the 600-800 cm⁻¹ region.

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Aryl Ether) | Stretch | 1230 - 1270 | Strong |

| C-F | Stretch | 1200 - 1300 | Strong |

| Aromatic C-H oop | Bend | 800 - 900 | Strong |

| C-S | Stretch | 600 - 800 | Weak |

Synthetic Applications and Functionalization of 4 Fluoro 2 Propoxyphenyl Methyl Sulfane As a Chemical Scaffold

Role as a Building Block in Multi-Step Organic Synthesis

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane serves as a valuable starting material for introducing a 4-fluoro-2-propoxy-1-(methylthio)phenyl moiety into larger, more complex molecular architectures. The functional groups on the aromatic ring offer distinct reaction sites that can be addressed selectively.

The methylthio group (-SCH₃) is particularly versatile. It can undergo oxidation to form sulfoxides and sulfones, which are important functional groups in medicinal chemistry and can also act as leaving groups in nucleophilic aromatic substitution reactions. The sulfur atom can also be a site for metalation, followed by reaction with various electrophiles.

The propoxy group (-OCH₂CH₂CH₃) and the fluorine atom (-F) are generally more stable under common reaction conditions, making them suitable for carrying through a multi-step synthesis. However, the fluorine atom can be displaced under specific, often harsh, nucleophilic aromatic substitution (SNAr) conditions, particularly if there is a strongly electron-withdrawing group ortho or para to it.

The following table outlines potential synthetic transformations for this building block based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure | Significance |

| Methylthio (-SCH₃) | Oxidation | m-CPBA, H₂O₂ | Sulfoxide (B87167) or Sulfone | Alters electronic properties, can act as a leaving group. |

| Methylthio (-SCH₃) | C-S Bond Cleavage | Raney Nickel | Desulfurization to form 1-fluoro-3-propoxybenzene | Removal of the sulfur group. |

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitration, Bromination | Further functionalization of the aromatic core. |

| Aromatic Ring (Fluorine) | Nucleophilic Aromatic Substitution (SNAr) | NaOMe, KSR (with activation) | Methoxy or Thioether substitution | Displacement of fluorine to introduce new groups. |

Incorporation into Advanced Materials

The unique combination of a rigid aromatic core, a flexible alkyl chain (propoxy), a polar fluorine atom, and a polarizable sulfur atom makes this compound an interesting candidate for the synthesis of advanced materials. Fluorinated organic compounds are significant in the development of functional materials. researchgate.netnih.gov

Fluorinated poly(aryl thioethers) (PATs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable optical and electronic properties. The synthesis of these polymers often involves the step-growth polymerization of an aromatic thiol (or a protected version) with an activated fluoroaromatic compound via nucleophilic aromatic substitution.

While the direct polymerization of this compound has not been specifically reported, a general organocatalyzed method for synthesizing fluorinated PATs has been developed. nih.gov This method involves the reaction of silyl-protected aryl thioethers with fluoroarenes at room temperature, which avoids the generation of stoichiometric salt by-products. nih.gov

Given this methodology, one could envision a synthetic strategy where the methylthio group of this compound is first converted to a thiol (-SH). This resulting monomer, 4-fluoro-2-propoxybenzenethiol, could then be polymerized with a suitable activated difluoroaromatic monomer to yield a fluorinated PAT. The propoxy side chains would enhance the solubility and processability of the resulting polymer, while the fluorine atoms would contribute to its thermal and chemical stability.

A hypothetical polymerization reaction is presented below:

| Monomer A | Monomer B | Polymerization Type | Resulting Polymer | Potential Properties |

| 4-fluoro-2-propoxybenzenethiol | Decafluorobiphenyl | Nucleophilic Aromatic Substitution | Fluorinated Poly(aryl thioether) with propoxy side chains | High thermal stability, chemical resistance, enhanced solubility. |

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecules that form liquid crystalline phases (mesogens) typically possess a rigid core and flexible terminal chains. The structure of this compound contains features amenable to the design of liquid crystal molecules.

The 4-fluoro-phenyl group provides a rigid core element. The terminal propoxy group acts as a flexible chain, which is a common feature in calamitic (rod-shaped) liquid crystals. The fluorine atom introduces lateral polarity, which can influence the intermolecular interactions and, consequently, the mesophase behavior and dielectric properties of the material. The methylthio group could be further elaborated into a longer chain or another functional group to complete a mesogenic structure.

The table below summarizes the structural features of this compound relevant to its potential use as a precursor for liquid crystals.

| Structural Feature | Role in Liquid Crystal Design | Potential Influence on Properties |

| Phenyl Ring | Rigid Core | Provides structural anisotropy necessary for mesophase formation. |

| Propoxy Group (-OC₃H₇) | Flexible Terminal Chain | Lowers melting point, influences mesophase type and stability. |

| Fluoro Group (-F) | Lateral Substituent | Introduces a dipole moment, affecting dielectric anisotropy and intermolecular forces. |

| Methylthio Group (-SCH₃) | Linker/Terminal Group Precursor | Can be modified or extended to tune the overall molecular shape and polarity. |

By modifying the methylthio group, for example, through oxidation and subsequent reactions, or by coupling it with another aromatic ring system, this compound could be converted into a sophisticated mesogen for use in liquid crystal displays and other electro-optic applications.

Development of Novel Chemical Reagents and Catalysts

The development of new reagents, particularly for challenging transformations like fluorination, is a continuous effort in organic chemistry. researchgate.netbeilstein-journals.org While this compound itself is a building block, its structure could be modified to create novel reagents or ligands for catalysis.

The sulfur atom of the methylthio group is a key handle for such modifications. It can act as a nucleophile or be oxidized to sulfoxide and sulfone derivatives. These oxidized forms can participate in various chemical transformations. For instance, aryl sulfoxides can be used as chiral auxiliaries or in asymmetric synthesis.

Furthermore, aryl thioethers are known to act as ligands for transition metals. The sulfur atom can coordinate to metals like palladium, copper, or nickel, which are commonly used in cross-coupling reactions. By synthesizing a bidentate or pincer-type ligand derived from this scaffold, it might be possible to develop new catalysts with unique reactivity or selectivity, potentially influenced by the electronic effects of the fluorine and propoxy substituents. The development of versatile reagents that can be activated under various conditions is a key goal in modern synthesis. nih.gov

While no specific reagents or catalysts derived from this compound are currently reported, its functional group arrangement provides a promising starting point for research in this area.

Future Research Directions in 4 Fluoro 2 Propoxyphenyl Methyl Sulfane Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. tandfonline.comnumberanalytics.com Future research into the synthesis of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane should prioritize the development of environmentally benign and economically viable methods.

Current synthetic strategies for analogous aryl sulfides often rely on transition-metal-catalyzed cross-coupling reactions, which, while effective, can involve expensive and toxic catalysts like palladium. acsgcipr.orgnih.gov A key area of future research will be the exploration of more sustainable catalytic systems. The use of earth-abundant and less toxic metals such as copper and nickel has shown promise in the formation of C-S bonds and could be adapted for the synthesis of the target molecule. acsgcipr.orgorganic-chemistry.orgacs.org Furthermore, the development of magnetically recoverable catalysts could streamline the purification process, reduce waste, and lower operational costs. rsc.org

Another promising avenue is the investigation of catalyst-free synthetic methods. Advances in organofluorine chemistry have highlighted green approaches such as microwave-assisted synthesis and the use of environmentally benign solvents like water and ionic liquids. benthamdirect.com The principles of green chemistry, including high atom economy and the use of non-toxic reagents, should guide the design of new synthetic pathways. numberanalytics.com For instance, exploring the use of aryl alcohols as arylating agents, with oxygen as a benign oxidant, could provide a more sustainable route to aryl thioethers. nih.gov

Future research could also focus on the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel. This approach can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Development of efficient copper and nickel-based catalyst systems. acsgcipr.orgorganic-chemistry.orgacs.org |

| Magnetically Recoverable Catalysts | Ease of catalyst separation and reuse, waste reduction. rsc.org | Design and synthesis of novel magnetic nanocatalysts for C-S bond formation. |

| Green Solvents and Energy Sources | Reduced environmental impact, improved safety. benthamdirect.com | Exploration of reactions in water, ionic liquids, or under microwave irradiation. |

| Catalyst-Free Methodologies | Avoidance of heavy metal contamination. | Investigation of novel activation methods for C-S bond formation. |

| One-Pot Syntheses | Increased efficiency, reduced waste. | Design of sequential reaction sequences that minimize intermediate isolation. |

Exploration of Novel Reactivities and Selective Transformations

The unique substitution pattern of this compound suggests a rich reactivity profile that warrants detailed investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating propoxy and methylthio groups can lead to novel and selective chemical transformations.

The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone. nih.gov The selective oxidation of the thioether in the presence of the other functional groups is a key challenge. Research into selective photocatalytic oxidation methods, which can operate under mild conditions, could provide a green and efficient route to these oxidized derivatives. researchgate.net

The aromatic ring itself is a site for further functionalization. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The ortho-alkoxy group is known to direct incoming electrophiles to the ortho and para positions, while the para-fluoro group also influences the reactivity of the ring. nih.govresearchgate.net A detailed study of these directing effects could enable the synthesis of a wide range of new derivatives with unique substitution patterns.

Furthermore, the C-S bond itself can be a site of reactivity. Recent advances have shown that transition metal catalysts can facilitate aryl exchange reactions, allowing for the substitution of the methylthio group with other functionalities. acs.org Exploring such transformations for this compound could open up new avenues for the synthesis of diverse molecular architectures.

Expansion into Diverse Materials Science Applications

The incorporation of fluorine atoms into organic molecules is known to impart unique properties, making them valuable in materials science. numberanalytics.comnumberanalytics.comnumberanalytics.com The presence of both fluorine and sulfur in this compound makes it a particularly interesting building block for advanced materials.

One potential application lies in the development of novel fluoropolymers. futuremarketinsights.comlucintel.com Fluoropolymers are known for their high thermal stability, chemical resistance, and unique electrical properties, finding use in electronics, aerospace, and healthcare. futuremarketinsights.com The specific substitution pattern of this compound could lead to polymers with tailored properties, such as a high refractive index or specific dielectric characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices. numberanalytics.comrsc.org

The aryl sulfide (B99878) moiety also suggests potential applications in the field of conducting polymers and porous materials. Poly(aryl thioether)s are known for their excellent thermal and chemical stability. acs.orgethz.ch By incorporating this compound into porous organic polymers, it may be possible to create materials with applications in gas storage, separation, and catalysis. acs.orgethz.ch The fluorine atom could enhance the material's stability and modulate its electronic properties.

The development of new materials from this compound will require a multidisciplinary approach, combining synthetic chemistry with materials characterization and device fabrication.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Material Class | Potential Properties | Potential Applications |

| Fluoropolymers | High thermal stability, chemical resistance, tailored optical and electrical properties. numberanalytics.comfuturemarketinsights.com | Advanced coatings, membranes, electronic components, and optical devices. numberanalytics.comfuturemarketinsights.comrsc.org |

| Poly(aryl thioether)s | Excellent thermal and chemical stability, porosity. acs.orgethz.ch | Gas storage and separation, catalysis, high-performance engineering plastics. acs.orgethz.chgoogle.comgoogle.com |

| Organic Electronics | Tunable electronic properties due to fluorine substitution. rsc.org | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). numberanalytics.comrsc.org |

Theoretical Predictions for Undiscovered Chemical Behavior and Synthesis Pathways

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. digitellinc.commdpi.com Theoretical studies on this compound can offer valuable insights into its undiscovered chemical behavior and help in the design of new synthetic routes.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. mdpi.comnih.gov This information can be used to rationalize the reactivity of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. For example, computational modeling can help to predict the regioselectivity of further substitution reactions on the aromatic ring. mdpi.com

Theoretical calculations can also be used to model reaction mechanisms and predict the activation energies of different reaction pathways. mdpi.comacs.org This can be particularly useful in the development of new synthetic routes, allowing for the in-silico screening of different catalysts and reaction conditions before they are tested in the laboratory. For instance, computational studies could help to identify the most promising catalysts for the sustainable synthesis of the target molecule.

Furthermore, theoretical models can be used to predict the physicochemical properties of polymers and other materials derived from this compound. This can help to guide the design of new materials with specific desired properties, such as thermal stability, conductivity, or optical characteristics.

The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the primary synthetic routes for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane?

The compound is typically synthesized via nucleophilic substitution reactions , where 4-fluoro-2-propoxyphenol reacts with methylating agents like dimethyl sulfate or methyl iodide. Alternative routes involve coupling reactions to introduce the methyl sulfane group. Optimization of reaction conditions (e.g., solvent polarity, temperature) can improve yields, as demonstrated in analogous syntheses of fluorinated sulfane derivatives .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., NMR for fluorine detection).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy : To identify functional groups like C-F and S-CH. Advanced hyphenated techniques (e.g., GC-MS) are recommended for trace impurity profiling .

Q. How does the fluorine atom influence the compound’s physicochemical properties?

Fluorine enhances lipophilicity (improving membrane permeability) and metabolic stability by resisting oxidative degradation. This is critical for applications in medicinal chemistry where bioavailability and half-life are prioritized .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

Discrepancies often arise from variations in:

- Reagent stoichiometry : Excess methylating agents may improve yields but risk side reactions.

- Catalyst selection : Transition metal catalysts (e.g., Pd) in coupling reactions can enhance efficiency but require rigorous purification. Systematic Design of Experiments (DoE) and kinetic studies under controlled conditions (e.g., inert atmosphere) are recommended to identify optimal parameters .

Q. What strategies mitigate instability of this compound under aqueous conditions?

The compound’s sulfane group is susceptible to hydrolysis. Stabilization methods include:

- Lyophilization : To prevent water-mediated degradation.

- Protective group chemistry : Temporarily blocking reactive sites during storage.

- Buffered solutions : Maintaining pH >7 to reduce nucleophilic attack on the sulfane moiety .

Q. How can sulfane sulfur reactivity be quantified in biological systems using this compound?

Fluorescent probes (e.g., SSP2) enable real-time detection via sulfane sulfur-mediated cyclization, producing measurable fluorescence signals. Complementary methods include phosphine trapping (e.g., reagent P2) followed by NMR to quantify adduct formation. These approaches are validated in cellular and in vivo models .

Q. What computational models predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding affinities to enzymes or receptors. Key parameters include:

- Electrostatic potential maps : To assess interactions with the fluorophenyl group.

- Solvent-accessible surface area (SASA) : To evaluate hydrophobic interactions. Experimental validation via isothermal titration calorimetry (ITC) is advised to refine predictions .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.